REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[N:9][C:8]2[CH:7]=[C:6]([N:17]([CH2:21][CH2:22][Cl:23])[CH2:18][CH2:19][Cl:20])[CH:5]=[CH:4][C:3]1=2.Cl.Cl.C(=O)(O)[O-].[K+].[CH:31](O)([CH3:33])[CH3:32]>O>[CH3:32][CH:31]([O:15][C:14]([CH2:13][CH2:12][CH2:11][C:10]1[N:2]([CH3:1])[C:3]2[CH:4]=[CH:5][C:6]([N:17]([CH2:18][CH2:19][Cl:20])[CH2:21][CH2:22][Cl:23])=[CH:7][C:8]=2[N:9]=1)=[O:16])[CH3:33] |f:0.1,3.4|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CN1C=2C=CC(=CC2N=C1CCCC(=O)O)N(CCCl)CCCl.Cl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 5 h
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The emulsion was extracted twice with ethyl acetate (30+20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure with a rotary evaporator (0.9 g, crystalline, crude material)
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cold methyl-tertiary butyl-ether (2×0.8 mL)
|
Type
|
CUSTOM
|
Details
|
dried in the fumehood
|
Name
|
|
Type
|
|
Smiles
|
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |